2-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one
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Overview
Description
2-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C17H27N3O and its molecular weight is 289.423. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Novel Compounds: Research has explored the synthesis of various heterocyclic compounds, including dihydropyridines and pyridazines, which are significant for pharmaceutical development. For instance, the cyclization reaction of specific alanines in the presence of piperidine catalysis resulted in the formation of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, leading to various tetrahydropyridine, dihydropyrazolone, and oxazole derivatives (Anusevičius et al., 2014).
- Electrochemical Methods: The electrochemical aminoxyl-mediated α-cyanation of secondary piperidines showcases an innovative approach for the synthesis of pharmaceutical building blocks, enabling the formation of unnatural amino acids without requiring protection of the N-H bond (Lennox et al., 2018).
- Crystal Structure and Electronic Properties: Studies on the crystal structures of anticonvulsant compounds featuring piperidin-4-ol derivatives reveal insights into the orientation and delocalization of molecular structures, which are essential for understanding their pharmacological activities (Georges et al., 1989).
Pharmaceutical Applications
- Antimicrobial and Antifungal Activities: Compounds synthesized from piperidine structures have been evaluated for their antibacterial and antifungal properties. For example, novel spiro-piperidin-4-ones synthesized through 1,3-dipolar cycloaddition demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis, presenting them as potential candidates for tuberculosis treatment (Kumar et al., 2008).
- Anticancer Activities: The synthesis and evaluation of piperazine-2,6-dione derivatives for anticancer activity highlight the potential of these compounds in developing new cancer treatments. Certain derivatives exhibited promising anticancer activity against various cancer cell lines, underscoring the therapeutic potential of these molecular frameworks (Kumar et al., 2013).
Material Science and Chemistry
- Chemical Activation and Maillard Reaction Products: The chemical activation of piperidine by formaldehyde and the formation of lysine-specific Maillard reaction products offer insights into food chemistry and the potential implications of piperidine compounds in various chemical reactions and product formations (Nikolov & Yaylayan, 2010).
Mechanism of Action
Target of Action
The compound “2-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one” is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the targets of this compound could be diverse and depend on the specific functional groups present in the molecule.
Mode of Action
The mode of action of “this compound” would depend on its specific target. As a piperidine derivative, it might interact with its targets through various types of chemical interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific target and mode of action. It could potentially have a wide range of effects, given the diverse roles of piperidine derivatives in pharmaceuticals .
Properties
IUPAC Name |
2-[[1-(cyclopentylmethyl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-14-6-7-17(21)20(18-14)13-16-8-10-19(11-9-16)12-15-4-2-3-5-15/h6-7,15-16H,2-5,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXXCCSNASHALG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)CC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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